2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone is a fluorinated organic compound. Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials science due to their unique properties .
Vorbereitungsmethoden
The synthesis of fluorinated compounds, including 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone, can be achieved through various methods. One common approach involves the direct formation of C-F bonds using fluorinase enzymes . Industrial production methods often involve complex fluorinated modules and selective fluorination under mild conditions .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and triarylbismuth compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, fluorinated compounds are valuable for their enhanced stability and bioavailability, making them suitable for drug development and molecular imaging . In industry, they are used in the production of advanced materials and diagnostic probes .
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated organic molecules used in pharmaceuticals and materials science. What sets 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone apart is its unique combination of fluorine atoms, which confer enhanced stability and bioavailability compared to other fluorinated compounds .
Eigenschaften
Molekularformel |
C7H3F4NO |
---|---|
Molekulargewicht |
193.10 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
InChI-Schlüssel |
LDVTWRVPCVNZSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.